3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID
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Overview
Description
3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazine moiety, and a benzoic acid group
Preparation Methods
The synthesis of 3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a carbonyl compound.
Introduction of the Hydrazine Moiety: The hydrazine moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Attachment of the Benzoic Acid Group: The final step involves the coupling of the hydrazine-pyrazole intermediate with a benzoic acid derivative.
Chemical Reactions Analysis
3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-cancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID can be compared with similar compounds such as:
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3/c1-11-15(16(22)21(20-11)14-8-3-2-4-9-14)19-18-13-7-5-6-12(10-13)17(23)24/h2-10,20H,1H3,(H,23,24) |
InChI Key |
ZSFHBUZPDGQFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC(=C3)C(=O)O |
solubility |
27.9 [ug/mL] |
Origin of Product |
United States |
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